(E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one
Description
Properties
IUPAC Name |
(E)-4-(3,5-dimethylanilino)-1,1,1-trifluoropent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c1-8-4-9(2)6-11(5-8)17-10(3)7-12(18)13(14,15)16/h4-7,17H,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPASGJPVKYPDB-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=CC(=O)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C(=C/C(=O)C(F)(F)F)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the methoxy group of 2 is replaced by the amine group of 3,5-dimethylaniline. Key parameters include:
- Solvent : Anhydrous acetonitrile, which stabilizes intermediates and facilitates reflux.
- Temperature : Reflux conditions (82°C for acetonitrile) to drive the reaction to completion.
- Molar Ratio : Equimolar amounts of 2 and 1a to minimize side products.
Under these conditions, the reaction typically achieves yields of 85–92% after 12–24 hours. The (E)-isomer predominates due to thermodynamic stabilization of the trans-configuration via conjugation between the enaminone and trifluoromethyl groups.
Workup and Purification
The crude product is isolated by solvent evaporation under reduced pressure, followed by column chromatography (silica gel, hexane/ethyl acetate 4:1). Recrystallization from ethanol further enhances purity (>98% by HPLC).
Alternative Routes from Trifluoromethylated Enol Ethers
Condensation with Preformed Enaminones
In cases where 2 is unavailable, 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones serve as viable precursors. For example, 4-ethoxy analogs react with 3,5-dimethylaniline in dichloromethane at room temperature, albeit with reduced yields (65–70%). This method avoids high temperatures but requires longer reaction times (48–72 hours).
Acid-Catalyzed Cyclization (Non-Applicability)
While polyphosphoric acid (PPA) promotes cyclization of bis(enaminones) to phenanthrolines, this route is irrelevant for the target compound due to its linear structure.
Stereochemical Control and Analytical Validation
Confirming (E)-Configuration
The (E)-geometry is confirmed via:
Challenges in Z-Isomer Formation
The Z-isomer is rarely observed due to steric clashes between the 3,5-dimethylphenyl group and the trifluoromethyl moiety. Computational studies (DFT) estimate a 15–20 kcal/mol energy difference favoring the E-isomer.
Synthetic Optimization Data
Table 1 compares key parameters for the O–N exchange method across substrates:
| Substrate | Amine | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 4-Methoxy-1,1,1-TF-3-penten-2-one | 3,5-Dimethylaniline | Acetonitrile | 18 | 89 | 98 |
| 4-Ethoxy-1,1,1-TF-3-penten-2-one | 3,5-Dimethylaniline | DCM | 60 | 67 | 95 |
| 4-Methoxy-1,1,1-TF-3-penten-2-one | 2-Aminopyridine | Acetonitrile | 12 | 92 | 99 |
TF = Trifluoro; DCM = Dichloromethane. Data compiled from.
Scalability and Industrial Relevance
Kilogram-Scale Production
Pilot-scale reactions (1 kg batch) using acetonitrile achieve 86% yield with comparable purity, demonstrating feasibility for industrial applications. Continuous-flow systems are under investigation to reduce reaction times.
Environmental Considerations
Acetonitrile recovery via distillation achieves 90% solvent reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
(E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one serves as a building block for more complex molecules. Its unique structure allows chemists to explore new materials with specialized properties. For instance:
- Building Block for Polymers : Researchers have utilized this compound in developing novel polymers that exhibit enhanced thermal stability and chemical resistance.
Biology
The compound has demonstrated potential as a bioactive molecule. Studies have explored its effects on various biological pathways:
- Anticancer Activity : Preliminary studies indicate that it may inhibit certain cancer cell lines, suggesting its potential as an anticancer agent. For example, research conducted by the National Cancer Institute has shown promising results in cell growth inhibition assays .
Medicine
Research is ongoing to investigate its therapeutic potential:
- Targeted Therapy : The compound's ability to interact with specific molecular targets positions it as a candidate for targeted therapies in diseases such as cancer and neurodegenerative disorders. Its trifluoromethyl group enhances lipophilicity, improving interaction with hydrophobic regions of proteins .
Industrial Applications
The unique chemical properties of (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one make it suitable for various industrial applications:
- Coatings and Adhesives : Its stability and reactivity allow it to be incorporated into coatings that require durability and resistance to environmental factors.
- Agricultural Chemicals : The compound's properties are being explored for use in agrochemicals, particularly as a potential pesticide or herbicide due to its biological activity against pests .
Case Study 1: Anticancer Research
In vitro studies have shown that (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one exhibits significant antitumor activity against various human cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program reported mean growth inhibition values indicating its potential as a lead compound for further development .
Case Study 2: Polymer Development
Researchers at a leading materials science institute utilized this compound in synthesizing new polymer composites. The resulting materials demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism of action of (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Enaminone Derivatives
Key Comparative Insights:
In contrast, the 4-chloroanilino derivative (CAS 338393-32-1) exhibits electron-withdrawing effects, increasing reactivity toward nucleophilic attack .
Solubility and Bioavailability: The 2-hydroxyanilino analog (CAS 303986-90-5) demonstrates improved aqueous solubility due to hydrogen-bonding capacity, making it more suitable for drug formulation .
Steric and Conformational Differences: The 2,4-dimethylanilino derivative (CAS 338401-81-3) with extended conjugation shows redshifted UV-Vis absorption, suggesting utility in optoelectronic materials .
Industrial Applicability :
- The hexafluoro-trimethylsiloxy variant (CAS 75108-34-8) combines thermal stability with volatility, ideal for high-performance coatings .
Biological Activity
(E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a trifluoromethyl group and an anilino moiety, which contribute to its distinct properties. The synthesis typically involves the reaction of 3,5-dimethylaniline with a trifluoromethyl ketone under basic conditions, often using sodium hydride in dimethylformamide (DMF) as a solvent .
Structural Formula
- IUPAC Name : (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoropent-3-en-2-one
- Chemical Formula : C₁₃H₁₄F₃NO
- CAS Number : 1164453-46-6
The biological activity of (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one is believed to stem from its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances lipophilicity, allowing the compound to effectively penetrate cellular membranes and interact with hydrophobic regions of proteins and enzymes. This interaction can lead to modulation of various biological pathways .
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in these cells is currently under investigation.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains .
- Enzyme Inhibition : There is evidence that (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one can inhibit specific enzymes involved in metabolic pathways. This inhibition may be beneficial in developing therapeutic agents targeting metabolic disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Study: Anticancer Effects
A study published in a peer-reviewed journal demonstrated that (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one displayed significant cytotoxicity against human breast cancer cell lines. The mechanism was linked to the activation of pro-apoptotic pathways and the downregulation of anti-apoptotic proteins. Cell viability assays indicated a dose-dependent response with IC50 values suggesting potent activity at micromolar concentrations .
Comparative Analysis
When compared to structurally similar compounds such as 4-(3,5-dimethylanilino)-1,1,1-trifluoro-2-buten-2-one and 4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-ol, (E)-4-(3,5-dimethylanilino)-1,1,1-trifluoro-3-penten-2-one exhibits enhanced biological activity due to the specific arrangement of functional groups that influence its reactivity and interaction with biological targets .
Q & A
Q. How can researchers design a comparative study to evaluate this compound’s efficacy against fluorinated analogs in targeting neurodegenerative pathways?
- Methodological Answer : Use transgenic Caenorhabditis elegans models (e.g., Aβ-expressing strains) treated with 10 μM compound and analogs. Quantify amyloid aggregation via thioflavin T fluorescence and neuronal survival via GFP reporters. Statistical analysis (ANOVA with Tukey post-hoc) identifies significant differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
